molecular formula C8H3BrF2 B13120079 5-Bromo-2-ethynyl-1,3-difluorobenzene

5-Bromo-2-ethynyl-1,3-difluorobenzene

Cat. No.: B13120079
M. Wt: 217.01 g/mol
InChI Key: QBIALFGNFKGIKH-UHFFFAOYSA-N
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Description

5-Bromo-2-ethynyl-1,3-difluorobenzene (C₈H₃BrF₂) is a halogenated aromatic compound featuring a bromine atom at position 5, two fluorine atoms at positions 1 and 3, and a terminal ethynyl group (-C≡CH) at position 2. The ethynyl moiety confers unique reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for synthesizing triazoles . This compound is of interest in pharmaceutical and materials science due to its ability to serve as a modular building block for complex molecular architectures.

Properties

Molecular Formula

C8H3BrF2

Molecular Weight

217.01 g/mol

IUPAC Name

5-bromo-2-ethynyl-1,3-difluorobenzene

InChI

InChI=1S/C8H3BrF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H

InChI Key

QBIALFGNFKGIKH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethynyl-1,3-difluorobenzene can undergo various types of reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through halogen-metal exchange reactions with strong organometallic reagents.

    Coupling Reactions: The ethynyl group allows for potential coupling with aryl or vinyl halides under Sonogashira coupling conditions to form extended conjugated systems.

Common Reagents and Conditions:

    Halogen-Metal Exchange: Strong organometallic reagents such as butyllithium.

    Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.

Major Products:

    Substitution Reactions: Various substituted benzene derivatives.

    Coupling Reactions:

Scientific Research Applications

5-Bromo-2-ethynyl-1,3-difluorobenzene is extensively used in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: As a precursor for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Material Science: Utilized in the synthesis of materials with specific electronic properties.

Mechanism of Action

There is currently no detailed information on the mechanism of action of 5-Bromo-2-ethynyl-1,3-difluorobenzene in biological systems. its chemical reactivity suggests that it can interact with various molecular targets through electrophilic aromatic substitution and coupling reactions.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The reactivity and applications of brominated difluorobenzenes are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Features
5-Bromo-2-ethynyl-1,3-difluorobenzene C₈H₃BrF₂ 217.01 Br (C5), F (C1, C3), -C≡CH (C2) Terminal alkyne for CuAAC reactions
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ 271.80 Br (C1, C4), F (C2, C3) Dual bromine for cross-coupling
5-Bromo-2-chloro-1,3-difluorobenzene C₆H₂BrClF₂ 223.44 Br (C5), Cl (C2), F (C1, C3) Chlorine for nucleophilic substitution
1-Bromo-2,3-difluorobenzene C₆H₃BrF₂ 192.99 Br (C1), F (C2, C3) Simpler structure, limited reactivity

Key Observations :

  • The ethynyl group in 5-Bromo-2-ethynyl-1,3-difluorobenzene enables participation in CuAAC reactions, a feature absent in analogs with halogens (e.g., Cl or Br) at the same position .
  • 1,4-Dibromo-2,3-difluorobenzene has higher molecular weight due to two bromine atoms, making it suitable for Suzuki-Miyaura cross-coupling reactions in polymer synthesis .
  • 5-Bromo-2-chloro-1,3-difluorobenzene replaces the ethynyl group with chlorine, limiting its utility in click chemistry but enhancing stability for electrophilic substitutions .

Physical Properties

Limited data exists for 5-Bromo-2-ethynyl-1,3-difluorobenzene, but inferences can be drawn from analogs:

  • Density : 1-Bromo-2,3-difluorobenzene has a density of 1.724 g/cm³, suggesting that the ethynyl derivative may exhibit similar or slightly lower density due to linear alkyne geometry .
  • Solubility : Fluorine and bromine atoms enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the ethynyl group may improve compatibility with aliphatic solvents.

Biological Activity

5-Bromo-2-ethynyl-1,3-difluorobenzene (C8H4BrF2) is an organic compound characterized by a unique arrangement of bromine, fluorine, and ethynyl groups on a benzene ring. This configuration imparts distinct chemical properties that make it a subject of interest in various biological and chemical research fields. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 5-bromo-2-ethynyl-1,3-difluorobenzene includes:

  • Bromine Atom : Enhances electrophilic reactivity.
  • Fluorine Atoms : Increase lipophilicity and stability.
  • Ethynyl Group : Contributes to its reactivity in chemical synthesis.

These features allow the compound to participate in various reactions, making it a versatile building block in organic synthesis and medicinal chemistry.

Mode of Action

The mode of action for compounds containing ethynyl and halogen substituents typically involves:

  • Electrophilic Aromatic Substitution : The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds.
  • Biochemical Pathways : It may participate in synthesizing complex molecules that affect various biochemical pathways, potentially influencing metabolic processes .

Study on Antitubercular Activity

In a study examining the efficacy of various compounds against M. tuberculosis, researchers utilized a model involving BALB/c mice inoculated with virulent strains. Compounds similar to 5-bromo-2-ethynyl-1,3-difluorobenzene were administered intragastrically over four weeks. The results indicated a significant reduction in bacterial load compared to control groups, highlighting the potential antitubercular properties attributed to structural components like ethynyl and halogens .

Synthesis and Application in Drug Development

The compound serves as a precursor for synthesizing more complex organic molecules used in pharmaceuticals. Its ability to undergo electrophilic aromatic substitution makes it suitable for creating derivatives with enhanced biological activity or targeted therapeutic effects .

Comparative Analysis with Related Compounds

Compound NameUnique FeaturesBiological Activity Potential
5-Bromo-2-ethynyl-1,3-difluorobenzeneContains bromine and fluorine; reactive ethynyl groupHigh
2-Ethynyl-1,3-difluorobenzeneLacks bromine; different reactivity profileModerate
5-Chloro-2-ethynylbenzeneLacks fluorine; alters electronic propertiesLow
5-Bromo-1,3-difluorobenzeneLacks ethynyl group; affects chemical behaviorModerate

This comparison emphasizes the unique reactivity and potential applications of 5-bromo-2-ethynyl-1,3-difluorobenzene in drug development compared to its analogs.

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